(2S)-4-methylpentan-2-amine hydrochloride
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Overview
Description
(2S)-4-Methylpentan-2-amine hydrochloride is a synthetic organic compound known for its stimulant properties. It is a derivative of amine and is commonly used in various scientific and industrial applications. The compound is characterized by its crystalline structure and high solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-methylpentan-2-amine hydrochloride typically involves the alkylation of 4-methylpentan-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process involves the following steps:
Alkylation: 4-methylpentan-2-amine is reacted with an alkyl halide in the presence of a base to form the desired amine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The key steps include:
Raw Material Preparation: High-purity 4-methylpentan-2-amine and hydrochloric acid are prepared.
Reaction: The alkylation and hydrochloride formation reactions are carried out in large reactors under controlled temperature and pressure conditions.
Purification: The crude product is purified using crystallization or recrystallization techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: (2S)-4-Methylpentan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
(2S)-4-Methylpentan-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on biological systems, particularly its stimulant properties.
Medicine: Investigated for potential therapeutic uses, including as a stimulant or in the treatment of certain medical conditions.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-4-methylpentan-2-amine hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to increased alertness, energy, and focus. The compound targets specific receptors in the brain, modulating their activity and resulting in the observed stimulant effects.
Comparison with Similar Compounds
Ephedrine: A natural stimulant with similar effects but different chemical structure.
Pseudoephedrine: Another stimulant with a similar mechanism of action but different pharmacokinetic properties.
Methamphetamine: A potent stimulant with a similar structure but significantly higher potency and potential for abuse.
Uniqueness: (2S)-4-Methylpentan-2-amine hydrochloride is unique due to its specific chemical structure, which provides a balance between efficacy and safety. Unlike some of its more potent counterparts, it offers stimulant effects with a lower risk of adverse effects, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
(2S)-4-methylpentan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-5(2)4-6(3)7;/h5-6H,4,7H2,1-3H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOGOCSHKIAAIB-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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